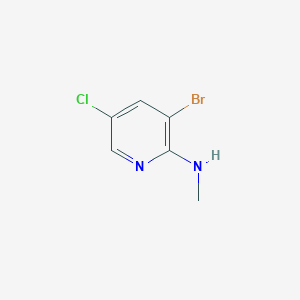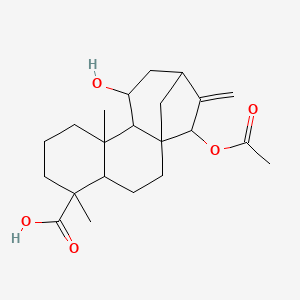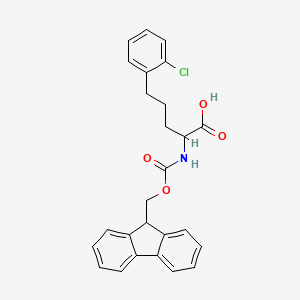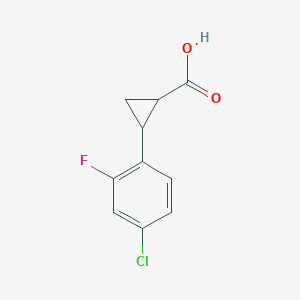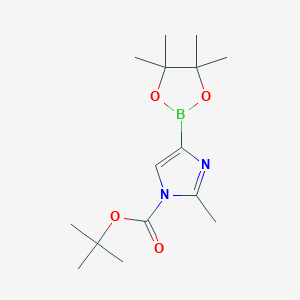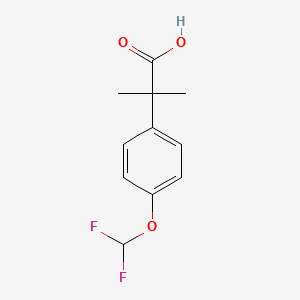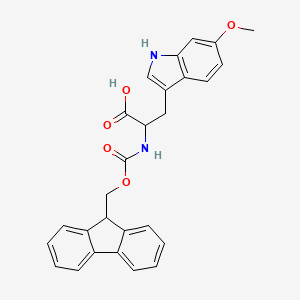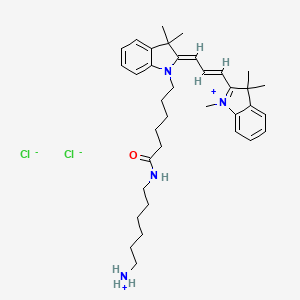
Cy3 amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cy3 アミンは、シアニン3 アミンとしても知られており、メチン染料ファミリーのサブセットであるシアニン染料ファミリーに属する蛍光色素です。Cy3 アミンは、その明るい蛍光と安定性により、さまざまな生物学および化学的用途で広く使用されています。Cy3 アミンは、特に核酸やタンパク質の標識に使用されることで知られており、分子生物学やバイオテクノロジーにおいて貴重なツールとなっています .
準備方法
合成経路と反応条件
Cy3 アミンの合成は、通常、シアニン染料とアミン基との反応を伴います。一般的な方法の1つは、Cy3 NHS エステルを、タンパク質のリシン残基の側鎖またはアミノシランでコーティングされた表面に見られるものなど、第一級アミンと反応させることです。この反応は、Cy3 の NHS エステル基と第一級アミン基との間に安定な共有結合を形成します .
工業生産方法
Cy3 アミンの工業生産は、ラボ設定で使用されるものと同様の化学反応を使用した大規模合成を伴います。このプロセスは、高収率と純度のために最適化されており、染料が生物学的および化学的用途の厳しい要件を満たしていることを保証します .
化学反応の分析
反応の種類
Cy3 アミンは、以下を含むさまざまな化学反応を起こします。
置換反応: Cy3 アミンは、求核置換によって第一級アミンと反応して、安定な共有結合を形成することができます.
酸化と還元: Cy3 アミンの特定の酸化と還元の反応はあまり報告されていませんが、シアニン染料は特定の条件下で光酸化を受けやすいことが知られています.
一般的な試薬と条件
NHS エステル: 第一級アミンの標識に使用されます.
マレイミド: システイン残基の硫黄水素基(チオール基)と反応します.
形成される主な生成物
Cy3 アミンの反応から形成される主な生成物には、さまざまな生物学的アッセイやイメージング技術で使用される標識された核酸とタンパク質が含まれます .
科学研究への応用
Cy3 アミンは、その明るい蛍光と安定性のために、科学研究で広く使用されています。主な用途には、以下が含まれます。
免疫細胞化学: Cy3 アミンは、抗体の標識に使用され、細胞内の特定のタンパク質の可視化を可能にします.
蛍光in situ ハイブリダイゼーション(FISH): Cy3 標識オリゴヌクレオチドプローブは、細胞内の遺伝物質の作図に使用されます.
リアルタイムPCR: Cy3 オリゴコンジュゲートは、特定のDNA配列を検出するためのTaqManプローブとして使用されます.
フローサイトメトリー: Cy3 アミンは、蛍光に基づいて細胞を分析および選別するために、細胞の標識に使用されます
科学的研究の応用
Cy3 amine is widely used in scientific research due to its bright fluorescence and stability. Some of its key applications include:
Immunocytochemistry: This compound is used to label antibodies, allowing for the visualization of specific proteins within cells.
Fluorescence In Situ Hybridization (FISH): Cy3-labeled oligonucleotide probes are used to map genetic material within cells.
Real-Time PCR: Cy3-oligo conjugates are used as TaqMan probes for detecting specific DNA sequences.
Flow Cytometry: This compound is used to label cells for analysis and sorting based on fluorescence
作用機序
Cy3 アミンは、その蛍光特性を通じて作用を発揮します。532 nm または 555 nm レーザーなどの適切な光源で励起されると、Cy3 アミンは明るい黄色の蛍光を発します。この蛍光は、さまざまな生物学的アッセイで標識された分子の可視化と定量化に使用されます。染料の蛍光は、回転異性化を制限し、蛍光を増強するヌクレオチド塩基とのπスタッキング相互作用によって駆動されます .
類似化合物との比較
Cy3 アミンは、シアニン染料ファミリーの一部であり、いくつかの類似の化合物を含んでいます。
Cy5: 別のシアニン染料で、同様の用途がありますが、遠赤色領域で蛍光を発します.
Cy7: より長い波長の放射を持つシアニン染料で、近赤外イメージングに使用されます.
Alexa Fluor 555: より高い蛍光と光安定性を持つCy3の代替物です
Cy3 アミンは、その明るい黄色の蛍光と安定性により、多くの生物学的および化学的用途で好ましい選択肢となっています。
特性
分子式 |
C36H52Cl2N4O |
|---|---|
分子量 |
627.7 g/mol |
IUPAC名 |
6-[6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride |
InChI |
InChI=1S/C36H50N4O.2ClH/c1-35(2)28-18-10-12-20-30(28)39(5)32(35)22-17-23-33-36(3,4)29-19-11-13-21-31(29)40(33)27-16-8-9-24-34(41)38-26-15-7-6-14-25-37;;/h10-13,17-23H,6-9,14-16,24-27,37H2,1-5H3;2*1H |
InChIキー |
VYQVCEXMTWTAMW-UHFFFAOYSA-N |
異性体SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCC[NH3+])(C)C)C)C.[Cl-].[Cl-] |
正規SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCC[NH3+])(C)C)C)C.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


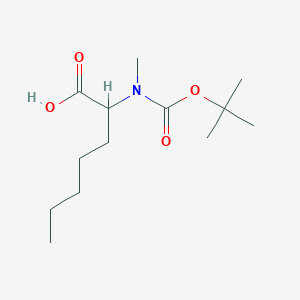
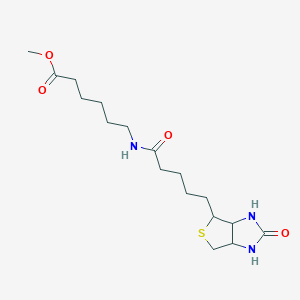
![4-[3-Amino-2-(dimethylamino)propyl]phenol dihydrochloride](/img/structure/B12302082.png)
